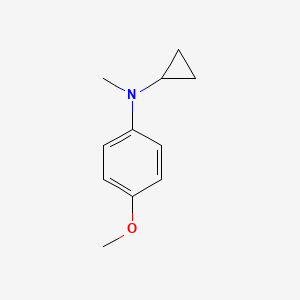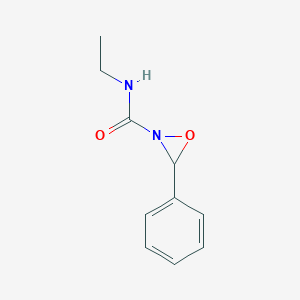![molecular formula C9H10N2 B11760087 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry . The structure of this compound includes an ethynyl group attached to a tetrahydroimidazo[1,2-a]pyridine core, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is typically carried out under reflux conditions in ethanol, resulting in the formation of the desired compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications. It is used in the synthesis of novel antibacterial agents, exhibiting excellent activity against both Gram-positive and Gram-negative bacteria . The compound is also explored for its potential use in material science due to its unique structural properties .
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be compared with other similar compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine and ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the ethynyl group in this compound makes it unique and may contribute to its enhanced biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h1,7H,3-6H2 |
Clave InChI |
QOAMKEPBPDHYDR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN2CCCCC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)

![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)



![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)


![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11760088.png)
